![molecular formula C45H28N4S2 B14054662 2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]](/img/structure/B14054662.png)
2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] is a complex organic compound characterized by its unique spirobi[thioxanthene] core and four pyridin-3-yl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] typically involves multi-step organic reactions. One common method includes the Stille coupling reaction, where a tetrabromo-spirobi[thioxanthene] precursor is reacted with pyridin-3-yl stannane under palladium catalysis . The reaction conditions often involve the use of solvents like dichloromethane and a base such as triethylamine to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The pyridin-3-yl groups can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated pyridin-3-yl derivatives.
科学的研究の応用
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] largely depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to the modulation of signaling pathways. For instance, its antiproliferative activity in cancer cells may involve the induction of apoptosis through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) .
類似化合物との比較
Similar Compounds
1,2,4,5-Tetra(pyridin-3-yl)benzene: Another tetra-pyridyl compound with a benzene core, used in coordination chemistry.
1,1,2,2-Tetra(pyridin-4-yl)ethene: A related compound with an ethene core, known for its spin-crossover properties.
Uniqueness
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] is unique due to its spirobi[thioxanthene] core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel materials and in applications requiring specific molecular interactions.
特性
分子式 |
C45H28N4S2 |
|---|---|
分子量 |
688.9 g/mol |
IUPAC名 |
3-(2',7,7'-tripyridin-3-yl-9,9'-spirobi[thioxanthene]-2-yl)pyridine |
InChI |
InChI=1S/C45H28N4S2/c1-5-33(25-46-17-1)29-9-13-41-37(21-29)45(38-22-30(10-14-42(38)50-41)34-6-2-18-47-26-34)39-23-31(35-7-3-19-48-27-35)11-15-43(39)51-44-16-12-32(24-40(44)45)36-8-4-20-49-28-36/h1-28H |
InChIキー |
XGHCOSRKUUBKCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)SC4=C(C35C6=C(C=CC(=C6)C7=CN=CC=C7)SC8=C5C=C(C=C8)C9=CN=CC=C9)C=C(C=C4)C1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


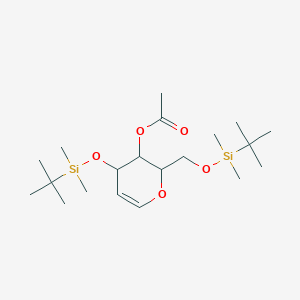
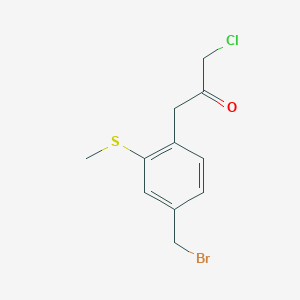

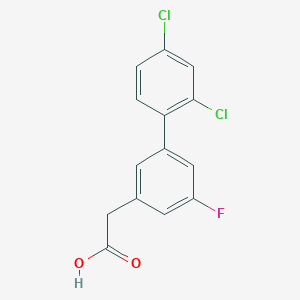

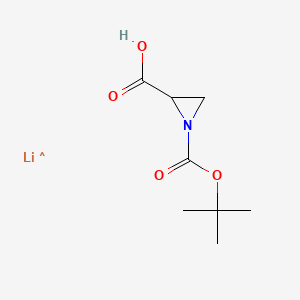
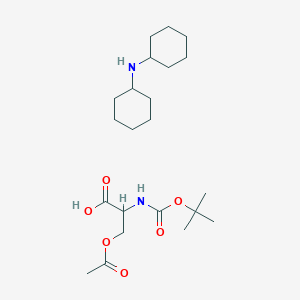
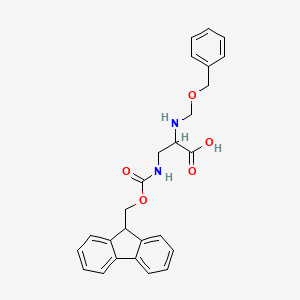
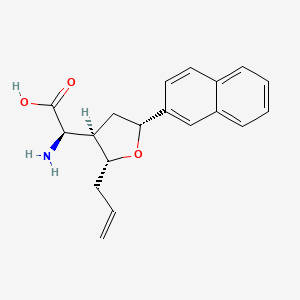
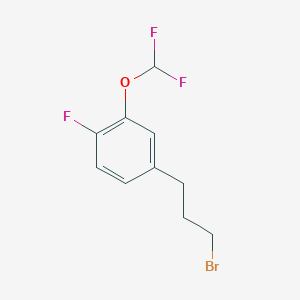
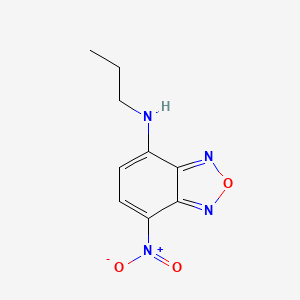
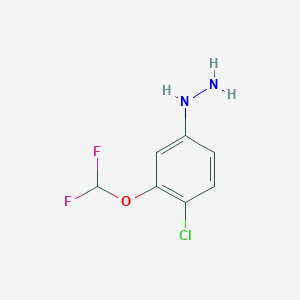
![Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate](/img/structure/B14054654.png)

